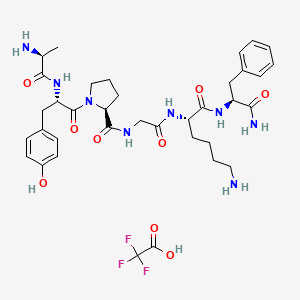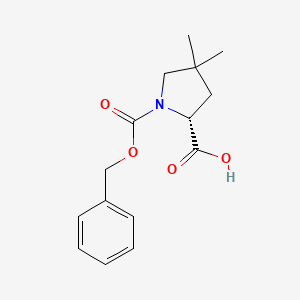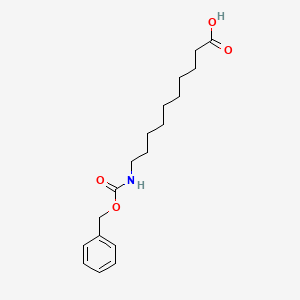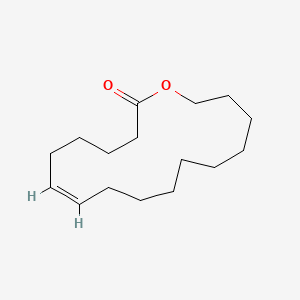
PAR-4 Agonist Peptide, amide (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、PAR-1またはPAR-2などの他のプロテアーゼ活性化受容体に影響を与えないため、その特異性で知られています 。PAR-4-AP (TFA)は、主に様々な生物学的プロセスにおけるPAR-4の役割を研究するために、科学研究で使用されています。
準備方法
合成経路と反応条件
PAR-4-AP (TFA)の合成には、固相ペプチド合成 (SPPS) 法が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスは通常、以下の手順を伴います。
カップリング: 最初のアミノ酸が樹脂に結合されます。
脱保護: アミノ酸の保護基が除去されます。
鎖伸長: その後、アミノ酸が1つずつ付加され、各付加の後、脱保護が行われます。
工業生産方法
PAR-4-AP (TFA)の工業生産は、ラボでの合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と収率を高めるために使用されることが多いです。 このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理が伴います .
化学反応の分析
反応の種類
PAR-4-AP (TFA)は、主にペプチド結合の形成と切断反応を起こします。 ペプチドの性質上、酸化、還元、または置換反応には通常参加しません .
一般的な試薬と条件
カップリング試薬: 一般的に使用される試薬には、N,N’-ジイソプロピルカルボジイミド (DIC) とヒドロキシベンゾトリアゾール (HOBt) があります。
脱保護試薬: トリフルオロ酢酸 (TFA) が保護基の除去に使用されます。
切断試薬: ペプチドを樹脂から切断するには、TFA、水、およびトリイソプロピルシラン (TIS) などのスカベンジャーの混合物が使用されます.
主な生成物
これらの反応から生成される主な生成物は、目的のペプチド配列であるPAR-4-AP (TFA)で、高純度と特異性を持ちます .
科学研究への応用
PAR-4-AP (TFA)は、科学研究で幅広い用途があります。
科学的研究の応用
PAR-4-AP (TFA) has a wide range of applications in scientific research:
Biology: It is used to study the role of PAR-4 in cellular processes such as apoptosis, inflammation, and platelet aggregation
Chemistry: It serves as a tool to investigate the biochemical pathways involving PAR-4.
Industry: PAR-4-AP (TFA) is used in the development of new therapeutic agents targeting PAR-4.
作用機序
PAR-4-AP (TFA)は、プロテアーゼ活性化受容体-4 (PAR-4)を選択的に活性化することでその効果を発揮します。この活性化は、受容体の細胞外N末端ドメインのプロテアーゼ分解切断によって起こり、受容体自体へのリガンドとして機能する新しい断片が露出します。 この相互作用は、下流のシグナル伝達経路をトリガーし、炎症、アポトーシス、血小板凝集などの様々な細胞応答をもたらします .
類似化合物との比較
類似化合物
PAR-1アゴニストペプチド: PAR-1を活性化し、トロンビンのシグナル伝達に関与しています。
PAR-2アゴニストペプチド: PAR-2を活性化し、炎症反応に関与しています。
PAR-3アゴニストペプチド: PAR-3を活性化し、他のPARに比べて研究が少ないです
独自性
PAR-4-AP (TFA)は、PAR-4に対する高い特異性を持つため、様々な生物学的プロセスにおけるPAR-4の独自の役割を研究するための貴重なツールとなっています。 他のPARアゴニストとは異なり、PAR-1またはPAR-2とは交差反応せず、PAR-4の正確な活性化が保証されます .
特性
IUPAC Name |
(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N8O7.C2HF3O2/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22;3-2(4,5)1(6)7/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46);(H,6,7)/t21-,25-,26-,27-,28-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPJLFVICWHITH-HKJXYENISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49F3N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride](/img/structure/B8074693.png)
![5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B8074695.png)
![a-[(Boc-amino)methyl]cyclohexaneacetic acid](/img/structure/B8074700.png)



![(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B8074717.png)
![Maytansine, N2'-[3-[[1-[[trans-4-[[[(5S)-5-amino-5-carboxypentyl]amino]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetyl-](/img/structure/B8074723.png)

![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z,26Z)-26-[[(4-cyclopentylpiperazin-1-yl)amino]methylidene]-2,13,15,17,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaene-6,23,27-trione](/img/structure/B8074745.png)

![undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B8074765.png)
